(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid 5-heptenoic acid, 7-[(1r,2r,3s,5s)-2-[(1e,3s)-3-(2,3-dihydro-1h-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-, (5z)- is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 1224444-55-6
VCID: VC21107595
InChI: InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22-,23+/m1/s1
SMILES: C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
Molecular Formula: C24H31FO4
Molecular Weight: 402.5 g/mol

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid

CAS No.: 1224444-55-6

Cat. No.: VC21107595

Molecular Formula: C24H31FO4

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid - 1224444-55-6

Specification

Description 5-heptenoic acid, 7-[(1r,2r,3s,5s)-2-[(1e,3s)-3-(2,3-dihydro-1h-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-, (5z)- is a long-chain fatty acid.
CAS No. 1224444-55-6
Molecular Formula C24H31FO4
Molecular Weight 402.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29)/b3-1-,12-11+/t19-,20-,21+,22-,23+/m1/s1
Standard InChI Key WTYSXBKKVNOOIX-KSKLXAOMSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@H]1F)/C=C/[C@H](C2CC3=CC=CC=C3C2)O)C/C=C\CCCC(=O)O)O
SMILES C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator